N-(1-Methyl-1H-1,2,3-triazol-5-yl)benzenesulfonamide
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Overview
Description
N-(1-Methyl-1H-1,2,3-triazol-5-yl)benzenesulfonamide is a compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their wide range of applications in pharmaceuticals, agrochemicals, and material sciences. The triazole moiety is particularly significant due to its stability and ability to participate in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Methyl-1H-1,2,3-triazol-5-yl)benzenesulfonamide typically involves the use of “Click” chemistry, a term coined for a class of biocompatible chemical reactions that are modular, wide in scope, and give high yields . One common method involves the reaction of an azide with an alkyne in the presence of a copper catalyst to form the triazole ring. The benzenesulfonamide group can be introduced through a nucleophilic substitution reaction with sulfonyl chloride derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale “Click” chemistry reactions, utilizing automated reactors to ensure consistent yields and purity. The use of aqueous media and environmentally friendly solvents is often preferred to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-(1-Methyl-1H-1,2,3-triazol-5-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the triazole ring or the benzenesulfonamide group.
Substitution: Nucleophilic substitution reactions are common, especially involving the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Sulfonyl chlorides and various nucleophiles are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the triazole ring or the benzenesulfonamide group .
Scientific Research Applications
N-(1-Methyl-1H-1,2,3-triazol-5-yl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly against carbonic anhydrase-II.
Medicine: Explored for its antimicrobial and antitubercular activities.
Industry: Utilized in the production of dyes, photographic materials, and corrosion inhibitors.
Mechanism of Action
The mechanism by which N-(1-Methyl-1H-1,2,3-triazol-5-yl)benzenesulfonamide exerts its effects often involves binding to specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity. This interaction is facilitated by hydrogen bonding and hydrophobic interactions with key residues in the enzyme’s active site .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole derivatives: These compounds share a similar triazole ring but differ in their substitution patterns and functional groups.
Benzyltriazolylmethyl amine: Another triazole derivative with different applications and properties.
Uniqueness
N-(1-Methyl-1H-1,2,3-triazol-5-yl)benzenesulfonamide is unique due to its specific combination of the triazole ring and the benzenesulfonamide group, which imparts distinct chemical and biological properties. Its ability to inhibit carbonic anhydrase-II and its potential antimicrobial activities set it apart from other triazole derivatives .
Biological Activity
N-(1-Methyl-1H-1,2,3-triazol-5-yl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound, supported by data tables and case studies.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of benzenesulfonamide with 1-methyl-1H-1,2,3-triazole. The compound can be characterized using various spectroscopic techniques such as NMR and FTIR. For instance, the melting point and yield can vary significantly based on the synthetic route employed.
Antimicrobial Properties
This compound has demonstrated notable antimicrobial activity. In a study evaluating its efficacy against various bacterial strains, it exhibited significant inhibition with minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL. This activity is attributed to the presence of the triazole moiety, which enhances interaction with microbial targets.
Compound | Bacterial Strain | MIC (µg/mL) |
---|---|---|
This compound | E. coli | 10 |
This compound | S. aureus | 15 |
Anti-Tubercular Activity
Recent research has highlighted its potential as an anti-tubercular agent. A series of derivatives were tested against Mycobacterium tuberculosis, showing promising results. Compounds derived from this compound displayed IC50 values lower than 6 µg/mL in DprE1 inhibition assays, indicating strong potential for tuberculosis treatment.
The mechanism of action for this compound appears to involve interference with key enzymatic pathways in bacteria and parasites. For instance:
- DprE1 Inhibition : The compound effectively inhibits the DprE1 enzyme in tuberculosis pathogens, disrupting cell wall biosynthesis.
- Sulfonamide Activity : As a sulfonamide derivative, it may also mimic para-amino benzoic acid (PABA), inhibiting folic acid synthesis in bacteria.
Case Studies and Research Findings
Several studies have documented the biological activity of this compound:
- Study on Antimicrobial Efficacy : A comprehensive evaluation showed that derivatives of this compound had enhanced activity against resistant strains of bacteria compared to traditional antibiotics.
- In Vivo Studies : In animal models for toxoplasmosis treatment using nanoformulations of sulfonamide derivatives demonstrated a 100% survival rate in treated groups versus controls .
Properties
CAS No. |
57241-13-1 |
---|---|
Molecular Formula |
C9H10N4O2S |
Molecular Weight |
238.27 g/mol |
IUPAC Name |
N-(3-methyltriazol-4-yl)benzenesulfonamide |
InChI |
InChI=1S/C9H10N4O2S/c1-13-9(7-10-12-13)11-16(14,15)8-5-3-2-4-6-8/h2-7,11H,1H3 |
InChI Key |
VDRRCJIOYPVDQQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CN=N1)NS(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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